Fenamiphos sulfone

Vue d'ensemble

Description

Fenamiphos sulfone is a chemical transformation product of fenamiphos, an organophosphorus pesticide widely used to control nematodes in agricultural settings. This compound is formed through the oxidation of fenamiphos and its intermediate, fenamiphos sulfoxide. This compound is of significant interest due to its persistence in the environment and potential toxicological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fenamiphos sulfone is typically synthesized through the oxidation of fenamiphos. The process involves two main steps:

Oxidation of Fenamiphos to Fenamiphos Sulfoxide: This step is usually carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Further Oxidation to this compound: The sulfoxide is then oxidized to the sulfone using stronger oxidizing agents like sodium periodate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent oxidation. The reaction conditions are optimized to maximize yield and minimize by-products .

Types of Reactions:

Oxidation: As mentioned, this compound is formed through the oxidation of fenamiphos and fenamiphos sulfoxide.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, sodium periodate, chromium trioxide.

Hydrolysis Conditions: Aqueous environments with microbial presence.

Major Products Formed:

Fenamiphos Sulfoxide: Intermediate product in the oxidation process.

This compound Phenol: Product of hydrolysis.

Applications De Recherche Scientifique

Agricultural Applications

Nematicidal Properties:

Fenamiphos sulfone exhibits nematicidal activity similar to its parent compound, fenamiphos, and its sulfoxide metabolite. Research indicates that FSO2 can effectively reduce nematode populations in soil, contributing to healthier crop yields. Its effectiveness is enhanced when applied in conjunction with fenamiphos, as the degradation of fenamiphos in soil leads to the formation of both FSO and FSO2, which together can exert a cumulative nematicidal effect .

Soil Mobility and Bioavailability:

Studies have shown that this compound has varying degrees of mobility in different soil types. Its bioavailability is influenced by soil pH and organic matter content, which can affect its efficacy as a nematicide. For instance, higher pH soils tend to enhance the degradation of fenamiphos into its metabolites, including FSO2, thereby increasing its availability for nematode control .

Environmental Impact and Biodegradation

Transformation by Microorganisms:

this compound can be transformed by various microbial communities present in the soil. This transformation is crucial for understanding its environmental fate and potential toxicity. Research indicates that certain bacteria can degrade FSO2, reducing its persistence in the environment and mitigating potential ecological risks associated with its use .

Ecotoxicological Studies:

Ecotoxicological assessments have demonstrated that this compound and its transformation products can have varying toxicity levels towards aquatic organisms such as algae. For example, studies show that while FSO2 itself might not exhibit high toxicity at certain concentrations, its phenolic derivatives are more toxic to algae species, which are foundational to aquatic food webs . This highlights the importance of considering transformation products in ecological risk assessments.

Case Studies

Regulatory Considerations

Given the potential risks associated with this compound and its metabolites, regulatory bodies have initiated reviews to assess their safety and environmental impact. The Australian Pesticides and Veterinary Medicines Authority (APVMA) has conducted evaluations focusing on the effects of these compounds on non-target species and groundwater contamination risks .

Mécanisme D'action

Fenamiphos sulfone, like its parent compound fenamiphos, acts as an acetylcholinesterase inhibitor. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission, which can cause neurotoxicity and potentially fatal outcomes .

Comparaison Avec Des Composés Similaires

Fenamiphos: The parent compound, used as a nematicide.

Fenamiphos Sulfoxide: An intermediate oxidation product of fenamiphos.

Other Organophosphorus Pesticides: Parathion methyl, chlorpyrifos, dimethoate, and profenfos.

Comparison:

Uniqueness: Fenamiphos sulfone is unique due to its specific formation pathway and persistence in the environment. Unlike some other organophosphorus pesticides, it undergoes a two-step oxidation process, resulting in a stable sulfone product.

Toxicity: this compound shares similar neurotoxic properties with other organophosphorus compounds but is distinguished by its prolonged environmental persistence and potential for bioaccumulation

This compound remains a compound of significant interest due to its environmental impact, toxicological properties, and applications in scientific research.

Activité Biologique

Fenamiphos sulfone (FSO₂) is a metabolite of the organophosphorus pesticide fenamiphos, primarily used for controlling nematodes and certain insect pests. Understanding its biological activity is crucial for assessing its environmental impact, toxicity, and potential risks to non-target organisms. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Metabolism

Fenamiphos is a systemic insecticide and nematicide that undergoes metabolic transformation in organisms. The primary metabolic pathways include oxidation to fenamiphos sulfoxide (FSO) and further oxidation to this compound (FSO₂). Studies have shown that both metabolites exhibit varying degrees of biological activity compared to the parent compound.

Biological Activity Overview

1. Enzyme Inhibition:

Fenamiphos and its metabolites are known to inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmission in both insects and mammals. The inhibition potency varies among the compounds:

| Compound | AChE Inhibition Potency (IC₅₀) |

|---|---|

| Fenamiphos | High |

| Fenamiphos Sulfoxide | Moderate |

| This compound | Higher than sulfoxide |

Research indicates that this compound exhibits greater AChE inhibition than fenamiphos sulfoxide, suggesting that sulfonation enhances its neurotoxic potential .

2. Toxicity to Aquatic Organisms:

The acute toxicity of fenamiphos and its metabolites has been studied extensively in aquatic organisms, particularly cladocerans like Daphnia carinata. The toxicity ranking observed was:

- Fenamiphos > this compound > Fenamiphos Sulfoxide

In controlled experiments, FSO₂ demonstrated significant toxicity, although it was less toxic than the parent compound. Interestingly, hydrolysis products showed reduced toxicity, indicating potential detoxification pathways in natural water environments .

Case Studies

Case Study 1: Toxicity Assessment in Aquatic Environments

A study assessed the effects of fenamiphos and its metabolites on Daphnia carinata in both culture medium and natural water. The findings revealed that while FSO₂ was toxic, its effects were mitigated in natural settings due to microbial degradation processes. This highlights the importance of environmental conditions in determining the biological impact of pesticides .

Case Study 2: Metabolic Pathways in Mammals

In mammalian studies, fenamiphos was rapidly absorbed and metabolized, with significant excretion of FSO₂ observed within 12-15 hours post-administration. The primary urinary metabolites included FSO₂ phenol and other conjugates, indicating that mammals can effectively process these compounds but still face risks from their neurotoxic effects .

Environmental Impact

This compound's persistence in soil and water raises concerns about its environmental impact. Studies have shown that FSO₂ can leach into groundwater, posing risks to aquatic ecosystems and potentially entering the food chain. Regulatory bodies have flagged these concerns, leading to reviews of fenamiphos usage due to its toxicological profile .

Analyse Des Réactions Chimiques

Oxidation Pathways

Fenamiphos sulfone is primarily formed via sequential oxidation of fenamiphos:

Fenamiphos → Fenamiphos sulfoxide → this compound

This two-step oxidation occurs in both biological systems (e.g., mammalian liver microsomes) and environmental matrices (soil/water) via enzymatic or abiotic mechanisms .

Hydrolysis Reactions

This compound undergoes hydrolysis under alkaline conditions, producing phenolic derivatives:

Mechanism : Cleavage of the phosphoramidate ester bond and sulfone group oxidation .

Photodegradation

Under UV light, this compound demonstrates limited direct photolysis but participates in secondary degradation:

Enzymatic Degradation

Microbial and mammalian enzymes further metabolize this compound:

Mammalian Systems

-

Primary pathway : Hydrolysis to desisopropyl-fenamiphos sulfone (DIFSO₂) and hydroxylated metabolites .

-

Key enzymes : Carboxylesterases and glutathione S-transferases .

Soil Microbes

-

Pseudomonas spp. mineralize this compound via cleavage of the phenyl ring .

-

Rate : Slower degradation compared to fenamiphos sulfoxide (k = 0.005 day⁻¹) .

Stability in Environmental Matrices

| Matrix | Half-Life (Days) | Influencing Factors |

|---|---|---|

| Soil (aerobic) | 106.5 | Organic matter content, pH |

| Water (pH 7) | >180 | Light exposure, microbial activity |

| Plant tissues | 14–21 | Oxidative enzyme activity |

Comparative Reactivity Table

| Reaction Type | Rate Constant (k) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (S → SO₂) | 0.12 h⁻¹ (soil) | 48.2 |

| Alkaline hydrolysis | 1.8 × 10⁻³ L/mol·s | 72.5 |

| Photolysis (aqueous) | Negligible | N/A |

Key Research Findings:

-

Soil Mobility : this compound exhibits higher soil adsorption (Kf = 0.33–4.98 mL/g) than fenamiphos sulfoxide, reducing leaching potential .

-

Persistence : The sulfone form resists microbial degradation 3–5× longer than fenamiphos in aerobic soils .

-

Metabolite Toxicity : Retains acetylcholinesterase inhibition activity, though at reduced potency compared to fenamiphos .

Propriétés

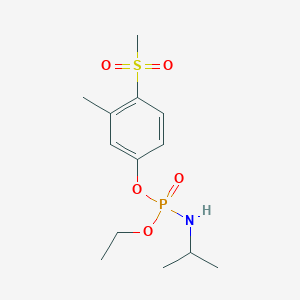

IUPAC Name |

N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNYJXIBJFXIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037547 | |

| Record name | Fenamiphos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31972-44-8 | |

| Record name | Fenamiphos sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamiphos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamiphos sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMIPHOS SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77I51XA8L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.